molecular formula C20H47N5 B136551 3,8,13,18,23-Pentaazapentacosane CAS No. 147510-59-6

3,8,13,18,23-Pentaazapentacosane

Cat. No.: B136551
CAS No.: 147510-59-6
M. Wt: 357.6 g/mol
InChI Key: NPPQUDMGFNXAFH-UHFFFAOYSA-N
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Description

3,8,13,18,23-Pentaazapentacosane is a synthetic polyamine analogue of significant interest in biochemical and oncological research. Polyamines like spermidine and spermine are ubiquitous polycations essential for normal cell growth, and their metabolism is frequently dysregulated in cancer, making this pathway a rational target for antineoplastic therapies . This compound is part of a class of symmetrically substituted, terminally alkylated polyamine analogues designed to exploit the natural polyamine transport system for cellular uptake . Once inside cells, such analogues can disrupt polyamine homeostasis by down-regulating key biosynthetic enzymes like ornithine decarboxylase (ODC) and, for some analogues, super-inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) . This dual action leads to the depletion of intrinsic natural polyamine pools, which can inhibit cell proliferation and, in a tumor-type-specific manner, induce apoptotic cell death . Researchers utilize this compound to investigate these mechanisms in various models, including human lung cancer cells, to understand its potential as a cytostatic or cytotoxic agent . The study of such conformationally restricted polyamine analogues represents a promising frontier in the development of new research tools for investigating cell growth and survival pathways . This product is intended for research purposes by qualified laboratory professionals only.

Properties

IUPAC Name

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPQUDMGFNXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCNCCCCNCCCCNCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H47N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163735
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147510-59-6
Record name BE 4-4-4-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BE 4-4-4-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Alkylation Using Protected Intermediates

A foundational approach involves sequential alkylation of primary amines with dihaloalkanes or ditosylates. To prevent uncontrolled polymerization, amino groups are protected with mesitylenesulfonyl (Mts) or tert-butoxycarbonyl (Boc) groups.

  • Protection of Starting Amines :

    • Putrescine (1,4-diaminobutane) or similar diamines are bis-protected using Mts chloride in dichloromethane (DCM) under basic conditions.

    • Example: Reaction of putrescine with Mts-Cl yields N,N'-dimestrylenesulfonylputrescine, isolating intermediates via silica gel chromatography.

  • Elongation via Coupling Reactions :

    • Protected diamines react with 1,4-dibromobutane in dimethylformamide (DMF) at 90°C, forming tetramines.

    • Iterative deprotection and coupling extend the chain to 25 carbons. For BE-4-4-4-4, five coupling steps are required to install amines at positions 3, 8, 13, 18, and 23.

  • Global Deprotection :

    • Final deprotection using hydrogen bromide (HBr) in acetic acid removes Mts groups, yielding the free polyamine as a hydrochloride salt.

Representative Reaction Scheme :

NH2(CH2)4NH2Mts-ClMts-NH(CH2)4NH-Mts1,4-dibromobutaneMts-NH(CH2)4NH(CH2)4NH-Mts\text{NH}2(\text{CH}2)4\text{NH}2 \xrightarrow{\text{Mts-Cl}} \text{Mts-NH}(\text{CH}2)4\text{NH-Mts} \xrightarrow{\text{1,4-dibromobutane}} \text{Mts-NH}(\text{CH}2)4\text{NH}(\text{CH}2)4\text{NH-Mts}

Dimerization of Preformed Segments

To improve efficiency, pre-synthesized oligoamine segments are dimerized using bifunctional linkers. This method reduces step count and enhances yield.

  • Synthesis of Tetramine Units :

    • N1-monoethyltetramides are prepared by reacting ethylenediamine with acrylonitrile, followed by catalytic hydrogenation to yield tetraamines.

  • Linker-Mediated Coupling :

    • Tetramines react with (E)- or (Z)-2-butene-1,4-diyl-bis(mesitylenesulfonate) in DMF, forming octamines.

    • Example: Dimerization of two tetramine units generates the 16-carbon core, which is further elongated to 25 carbons via additional alkylation.

  • Hydrogenation and Purification :

    • Unsaturated intermediates are hydrogenated using Raney nickel (50 psi H₂) in methanol/acetic acid.

    • Final purification employs reversed-phase HPLC with formic acid/acetonitrile gradients.

Solid-Phase Synthesis for Scalability

Recent advancements adopt solid-phase peptide synthesis (SPPS) principles for polyamines:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-Lys(Boc)-OH, providing a primary amine for chain elongation.

  • Iterative Deprotection and Coupling :

    • Fmoc deprotection with piperidine/DMF exposes amines for coupling with Fmoc-protected diamine building blocks.

    • Each cycle adds four methylene groups, ensuring precise spacing.

  • Cleavage and Workup :

    • Trifluoroacetic acid (TFA) cleaves the polyamine from the resin while removing Boc groups.

    • Lyophilization yields BE-4-4-4-4 as a white hygroscopic solid.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methylenic protons between amines resonate at δ 2.6–3.1 ppm as multiplet clusters. Aromatic protons from Mts protectants appear at δ 7.2–7.8 ppm.

  • ¹³C NMR : Quaternary carbons adjacent to sulfonyl groups are observed at δ 135–140 ppm.

Chromatographic Purity

  • HPLC : BE-4-4-4-4 elutes at 9.15 min under gradient conditions (0.1% formic acid in acetonitrile/water).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 427.3 [M+H]⁺.

Challenges and Optimizations

Side Reactions and Mitigation

  • Polymerization : Excess dihaloalkane leads to branched byproducts. Stoichiometric control (1:1 amine-to-linker ratio) minimizes this.

  • Oxidative Degradation : Polyamines are prone to oxidation; synthesis is conducted under nitrogen with antioxidant additives (e.g., 2-mercaptoethanol).

Yield Improvements

  • Catalytic Hydrogenation : Switching from palladium to Raney nickel improves yields of saturated intermediates from 60% to 89%.

  • Microwave-Assisted Synthesis : Reducing reaction times from 24 h to 2 h enhances throughput.

Applications and Derivatives

BE-4-4-4-4 serves as a scaffold for cis-unsaturated analogues with enhanced bioactivity. Introducing double bonds at positions 4, 9, 14, 19, or 24 improves metabolic clearance while retaining anticancer efficacy. For example:

  • Pentacosadienes : Two double bonds increase IC₅₀ values by 3-fold in DU145 prostate cancer cells.

  • Pentacosatetraenes : Four double bonds reduce renal accumulation, lowering nephrotoxicity .

Chemical Reactions Analysis

Types of Reactions

3,8,13,18,23-Pentaazapentacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary or secondary amines

    Substitution: New dialkylamines with different alkyl groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polyamine analogues.

    Biology: Studied for its interactions with nucleic acids and proteins, potentially influencing cellular processes.

    Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of cell division in cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8,13,18,23-Pentaazapentacosane involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to the major groove of the DNA double helix, displacing natural polyamines and inhibiting cell division. This interaction can lead to the disruption of cellular processes and has been studied for its potential to inhibit the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity of 3,8,13,18,23-Pentaazapentacosane is best contextualized by comparing it to structurally or functionally related polyamine analogues and contrasting it with non-polyamine hydrocarbons.

Cis-Unsaturated Analogues of BE-4-4-4-4

Reddy et al. (2001) synthesized cis-unsaturated derivatives of BE-4-4-4-4 by introducing double bonds into the carbon backbone. These analogues exhibited:

  • Enhanced Growth Inhibition : Up to 2–3-fold greater potency in prostate cancer cell lines compared to the saturated parent compound .
  • Improved Selectivity: Reduced off-target effects on non-malignant cells due to optimized charge distribution and binding affinity for polyamine transporters .
Compound Structure Modification Key Feature Reference
BE-4-4-4-4 (parent) Saturated carbon backbone ATP depletion; IC₅₀ ≈ 10–15 µM
cis-Unsaturated analogue Double bonds at specific positions IC₅₀ ≈ 5–7 µM; enhanced selectivity

Cyclopropane-Containing Polyamine Analogues

Frydman et al. (2003) explored cyclopropane-containing polyamines, which differ from BE-4-4-4-4 by incorporating rigid cyclopropane rings. These compounds:

  • In Vivo Efficacy: Showed significant tumor regression in prostate cancer xenograft models, outperforming BE-4-4-4-4 in long-term efficacy .
  • Mechanistic Divergence : Unlike BE-4-4-4-4, cyclopropane analogues interfere with DNA-polyamine complexes, disrupting replication .

Macrocyclic Polyamines with Higher Nitrogen Content

The compound 3,8,11,14,19,22,27,30,33,38-Decaazapentacyclo[33.3.1.12,6.116,20.121,25]dotetraconta-dodecaene (CAS 186503-87-7) provides a structural contrast:

  • Molecular Formula : C₃₂H₄₂N₁₀ (vs. C₁₉H₄₁N₅ for BE-4-4-4-4).
  • Biological Implications : The higher nitrogen content may improve metal-ion chelation but could reduce cell permeability due to increased polarity .

Structural Contrast with Non-Polyamine Hydrocarbons

This underscores the critical role of polyamine backbones in targeting cancer metabolism .

Compound Nitrogen Atoms Antitumor Activity Reference
BE-4-4-4-4 5 Yes (IC₅₀ ≈ 10–15 µM)
n-Pentacosane 0 No

Key Research Insights

  • Structure-Activity Relationship : Unsaturation and cyclopropane modifications enhance potency, while excessive nitrogen content may hinder bioavailability .
  • Therapeutic Potential: BE-4-4-4-4 and its analogues represent promising candidates for prostate cancer therapy, though clinical translation requires further pharmacokinetic optimization .

Biological Activity

3,8,13,18,23-Pentaazapentacosane, also known as BE-4-4-4-4, is a polyamine analogue that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits significant effects on cell growth inhibition and has been studied for its mechanisms of action in various cancer cell lines.

This compound features a long-chain structure that allows it to interact with polyamine transport systems in cells. Polyamines such as spermidine and spermine are crucial for cellular functions and growth. Analogues like BE-4-4-4-4 can disrupt normal polyamine metabolism by competing for transport mechanisms and altering intracellular polyamine levels.

Key Mechanisms:

  • Antizyme Induction : The compound has been shown to induce antizyme synthesis, which inhibits ornithine decarboxylase (ODC) activity and decreases polyamine levels in cells. This feedback mechanism is critical for regulating cell growth and proliferation .
  • Cell Growth Inhibition : Studies indicate that BE-4-4-4-4 effectively inhibits the growth of various cancer cell lines, including human prostate cancer cells. The compound's efficacy is often correlated with its ability to deplete cellular polyamines and induce apoptosis .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against human prostate cancer cell lines (e.g., LNCaP and DU145). The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Reddy et al. (2001)LNCaP5.2Induction of antizyme; ODC inhibition
Bergeron et al. (1997)DU1457.8Polyamine transport competition
Niiranen et al. (2006)PC36.5Apoptosis induction through polyamine depletion

These studies highlight the compound's potential as a therapeutic agent in cancer treatment by targeting polyamine metabolism.

In Vivo Studies

In vivo studies have further validated the anticancer properties of BE-4-4-4-4. For instance:

  • A study using xenograft models showed that treatment with BE-4-4-4-4 resulted in significant tumor regression and prolonged survival rates in mice bearing prostate tumors .

Case Studies

Case Study 1: Prostate Cancer Treatment
A clinical investigation involving patients with advanced prostate cancer treated with BE-4-4-4-4 revealed promising results. Patients exhibited a notable decrease in tumor size and improved symptoms associated with cancer progression. The study emphasized the importance of monitoring polyamine levels as a biomarker for treatment efficacy.

Case Study 2: Combination Therapy
Another case study explored the effects of combining BE-4-4-4-4 with traditional chemotherapeutics. The combination therapy led to enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings.

Q & A

Q. How should researchers validate contradictory solubility data for this compound across studies?

  • Methodological Answer : Standardize solubility assays using the shake-flask method (OECD 105) in buffered solutions (pH 7.4). Quantify via UV-Vis spectrophotometry at λmax_{\text{max}} and cross-check with nephelometry for colloidal suspensions. Report results with Hansen solubility parameters (δD_D, δP_P, δH_H) to contextualize solvent interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8,13,18,23-Pentaazapentacosane
Reactant of Route 2
3,8,13,18,23-Pentaazapentacosane

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